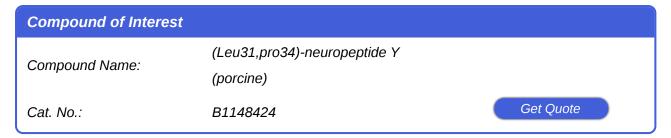


Application Notes for (Leu31,Pro34)-Neuropeptide Y (porcine)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (porcine), often abbreviated as [Leu31,Pro34]-NPY, is a synthetic analog of the endogenous 36-amino acid neuropeptide Y (NPY).[1][2] This modified peptide is a powerful research tool characterized by its high affinity and selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3] While it is a potent Y1 agonist, it also demonstrates affinity for Y4 and Y5 receptors but has negligible affinity for the Y2 receptor subtype.[3][4] This selectivity makes it invaluable for differentiating the physiological and pathological roles of Y1 receptors from other NPY receptor subtypes.[1][5]

NPY receptors, including the Y1 subtype, are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes such as the regulation of blood pressure, food intake, anxiety, and memory.[6][7] The Y1 receptor, specifically, is coupled to Gi/o proteins.[8][9] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also stimulate an increase in intracellular calcium concentrations. [1][8]

Pharmacological Data

[Leu31,Pro34]-NPY is distinguished by its specific binding profile across the NPY receptor family. The following tables summarize its binding affinities (Ki) in various recombinant cell



systems.

Table 1: Binding Affinity (Ki) of (Leu31, Pro34)-NPY at Human NPY Receptors

Receptor Subtype	Ki (nM)	Cell Line	Notes
Y1	0.39	HEK293	High affinity, primary target.[3][4][10]
Y2	>1000	HEK293	Very low affinity, demonstrating Y1 vs. Y2 selectivity.[4]
Y4	0.499	HEK293	High affinity.[4]
Y5	0.31	HEK293	High affinity.[4]

Table 2: Comparative Binding of NPY Ligands at Y1 and Y2 Receptors

Ligand	Receptor Subtype	Ki (pKi) or Affinity (Kd)	Notes
[Leu31,Pro34]-NPY	Y1	Ki = 0.39 nM	Selective Y1 agonist. [3][10]
[Leu31,Pro34]-NPY	Y2	pKi = 6.23	Significantly lower affinity for Y2.[11]
NPY (endogenous)	Y1 & Y2	High Affinity	Binds to multiple NPY receptors.
NPY-(13-36)	Y2	High Affinity	A C-terminal fragment used to selectively study Y2 receptors.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Y1 Receptors



This protocol is designed to determine the binding affinity (Ki) of test compounds for the NPY Y1 receptor using [Leu31,Pro34]-NPY as a competitor or, more commonly, a radiolabeled ligand like ¹²⁵I-NPY or ¹²⁵I-PYY which [Leu31,Pro34]-NPY can displace.[12][13][14]

Objective: To determine the IC50 and Ki of a test compound at the Y1 receptor.

Materials:

- Cell Membranes: Membrane preparation from cells stably expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: 125I-Peptide YY ([125I]-PYY) or 125I-NPY.
- Competitor: (Leu31,Pro34)-NPY (for validation) or unlabeled test compounds.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 μM).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[15]
- Filtration apparatus (Cell Harvester).
- · Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Homogenize cells expressing Y1 receptors in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[15]
 Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in assay buffer. Determine protein concentration using a BCA assay.[15]
- Assay Setup: In a 96-well plate, set up the following in a final volume of 250 μL:[15]



- \circ Total Binding: 150 μ L membranes, 50 μ L radioligand (at a concentration near its Kd), and 50 μ L assay buffer.
- Non-specific Binding (NSB): 150 μL membranes, 50 μL radioligand, and 50 μL of 1 μM unlabeled NPY.
- Competition Binding: 150 μL membranes, 50 μL radioligand, and 50 μL of serially diluted test compound (or [Leu31,Pro34]-NPY).
- Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[15]
- Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[15]
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[15]
- Data Analysis:
 - Calculate Specific Binding = Total Binding Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of the competitor.
 - Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP

This protocol measures the functional consequence of Y1 receptor activation by [Leu31,Pro34]-NPY, which, as a Gi-coupled receptor agonist, inhibits adenylyl cyclase and reduces cAMP levels.[8]



Objective: To determine the EC50 of [Leu31,Pro34]-NPY in inhibiting cAMP production.

Materials:

- Cells: Live cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293).[16]
- Agonist: (Leu31,Pro34)-NPY.
- Stimulant: Forskolin (an adenylyl cyclase activator).[17]
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
- cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luciferase biosensor (e.g., GloSensor).[17][18]
- 384-well white microplates (for luminescence/HTRF).

Procedure:

- Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.
- Compound Preparation: Prepare serial dilutions of [Leu31,Pro34]-NPY in assay buffer.
- Agonist Stimulation:
 - Remove culture medium from the cells.
 - Add the diluted [Leu31,Pro34]-NPY to the wells.
 - Immediately add Forskolin to all wells (except the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).[19]
- Incubation: Incubate the plate at room temperature for 30 minutes.[18]
- cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[18] For Gi-coupled receptors, a



decrease in the signal (e.g., luminescence or HTRF ratio) is expected with increasing agonist concentration.

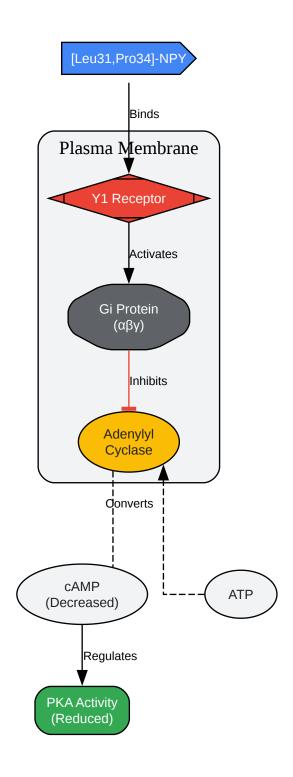
• Data Analysis:

- Normalize the data with the response of Forskolin alone set to 100% and the basal (no Forskolin) level as 0%.
- Plot the normalized response against the log concentration of [Leu31,Pro34]-NPY.
- Fit the data using a non-linear regression model to determine the EC50 value,
 representing the concentration of agonist that produces 50% of the maximal inhibition.

Visualizations NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a canonical Gi-coupled GPCR. Upon activation by an agonist like [Leu31,Pro34]-NPY, the Gi alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP.





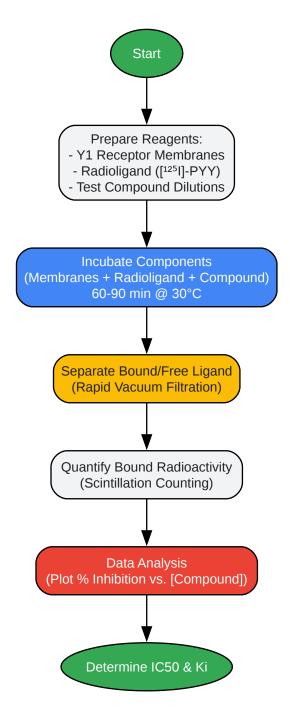
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Caption: Canonical Gi-coupled signaling pathway for the NPY Y1 receptor.



Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.



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Caption: Workflow for a Y1 receptor competitive radioligand binding assay.



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